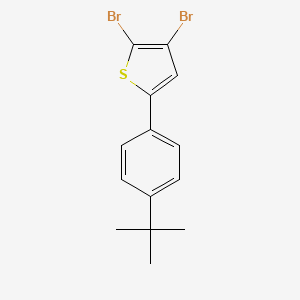
2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene is an organobromine compound with the molecular formula C14H14Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two bromine atoms at the 2 and 3 positions and a 4-(tert-butyl)phenyl group at the 5 position of the thiophene ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene typically involves the bromination of 5-(4-(tert-butyl)phenyl)thiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 3 positions of the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organolithium or Grignard reagents can be used to replace the bromine atoms.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters are commonly used in this reaction.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be formed.
Coupling Products: Biaryl or diaryl compounds are typically formed through coupling reactions.
Oxidation Products: Sulfoxides or sulfones can be formed from the oxidation of the thiophene ring.
Aplicaciones Científicas De Investigación
2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of conjugated polymers and organic semiconductors for electronic and optoelectronic applications.
Biological Studies: It can be used as a probe or intermediate in the study of biological pathways and mechanisms involving sulfur-containing compounds.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene depends on its application:
In Organic Synthesis: The bromine atoms act as leaving groups, facilitating various substitution and coupling reactions.
In Material Science: The thiophene ring’s conjugated system allows for electron delocalization, making it suitable for use in electronic devices.
In Biological Systems: The compound’s interactions with biological molecules can be studied to understand its effects on cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibromo-5-phenylthiophene: Lacks the tert-butyl group, which may affect its reactivity and solubility.
2,3-Dibromo-5-(4-methylphenyl)thiophene: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.
2,3-Dibromo-5-(4-(tert-butyl)phenyl)furan: Similar structure but with an oxygen atom in the ring instead of sulfur, affecting its electronic properties.
Uniqueness
2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene is unique due to the presence of both bromine atoms and the bulky tert-butyl group, which influence its reactivity and make it a versatile intermediate in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C14H14Br2S |
|---|---|
Peso molecular |
374.1 g/mol |
Nombre IUPAC |
2,3-dibromo-5-(4-tert-butylphenyl)thiophene |
InChI |
InChI=1S/C14H14Br2S/c1-14(2,3)10-6-4-9(5-7-10)12-8-11(15)13(16)17-12/h4-8H,1-3H3 |
Clave InChI |
SZTKGFAQMDORDT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(S2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)acetonitrile](/img/structure/B13056198.png)
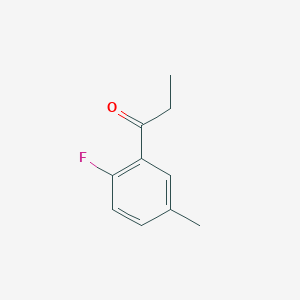

![6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13056224.png)
![N-(Propan-2-yl)-1-[N'-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride](/img/structure/B13056232.png)

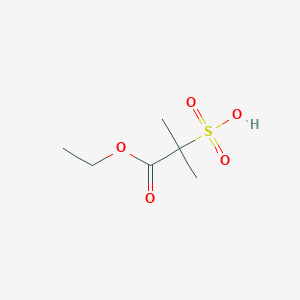
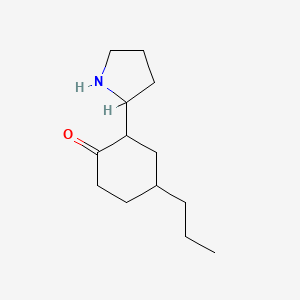
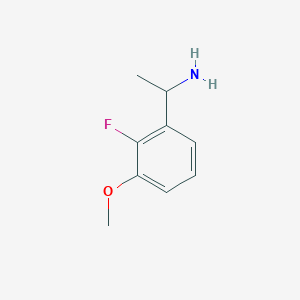
![1-Methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13056271.png)
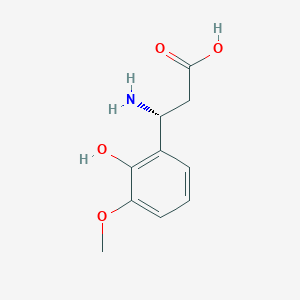
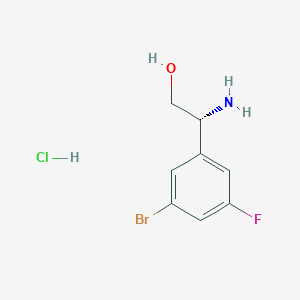
![N-(3-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13056290.png)
![(1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056296.png)
